molecular formula C9H14Cl2N4S B13831030 Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride CAS No. 28469-09-2

Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride

Cat. No.: B13831030
CAS No.: 28469-09-2
M. Wt: 281.20 g/mol
InChI Key: MKROAOLBVVVUEZ-UHFFFAOYSA-N
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Description

Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is known for its significant biological activities, including antibacterial, anticancer, and antioxidant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride typically involves the reaction of p-hydroxy benzaldehyde and phenyl hydrazine. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiazolidines .

Scientific Research Applications

Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used as a corrosion inhibitor for metals like zinc

Mechanism of Action

The mechanism of action of thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls. Its anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole, 2-(4-(dimethylamino)pyrazol-1-yl)-4-methyl-, dihydrochloride is unique due to its combination of a thiazole ring with a dimethylamino group and a pyrazole moiety. This unique structure contributes to its diverse biological activities and makes it a valuable compound for various scientific research applications .

Properties

CAS No.

28469-09-2

Molecular Formula

C9H14Cl2N4S

Molecular Weight

281.20 g/mol

IUPAC Name

N,N-dimethyl-1-(4-methyl-1,3-thiazol-2-yl)pyrazol-4-amine;dihydrochloride

InChI

InChI=1S/C9H12N4S.2ClH/c1-7-6-14-9(11-7)13-5-8(4-10-13)12(2)3;;/h4-6H,1-3H3;2*1H

InChI Key

MKROAOLBVVVUEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)N2C=C(C=N2)N(C)C.Cl.Cl

Origin of Product

United States

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